4-(4-Pyridinyl)thiazole-2-thiol
Overview
Description
4-(4-Pyridinyl)thiazole-2-thiol is a compound that belongs to the class of organic compounds known as thiazoles, which are heterocyclic compounds containing a five-membered ring with one sulfur atom, one nitrogen atom, and a pyridinyl group attached to the thiazole ring. This compound is of interest due to its potential applications in medicinal chemistry and material science.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. One approach involves the use of pyridinium 1,4-zwitterionic thiolates, which can be reacted with different reagents to yield substituted thiazoles . For instance, a one-pot three-component reaction using 2-bromoacetyl pyridine as a starting precursor has been reported to produce 2-thiazolyl pyridines . Additionally, the synthesis of thiazolo[3,2-a]pyridinium 2-thiolates has been achieved by reacting 2-X-N-phenacylpyridinium salts with carbon disulfide in the presence of triethylamine .
Molecular Structure Analysis
The molecular structure of thiazole derivatives can be elucidated using various spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . X-ray diffraction analysis has been used to determine the three-dimensional structure of thiazolo[3,2-a]pyridinium 2-thiolates, providing insight into the crystallographic parameters and intermolecular interactions .
Chemical Reactions Analysis
Thiazole derivatives can undergo selective aromatic nucleophilic substitution reactions. For example, conditions have been found for the selective substitution of bromine atoms by oxygen and nitrogen nucleophiles in dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine, whereas thiols form bis-derivatives . Furthermore, thiazole compounds can participate in cycloaddition reactions, as demonstrated by the [3 + 2] cycloaddition of pyridinium 1,4-zwitterionic thiolates with CF3CN .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives are influenced by their molecular structure. The presence of substituents on the thiazole ring can affect the compound's reactivity and biological activity. For example, 4-pyridine substituted thiazole derivatives have shown potent antimicrobial activity, which is attributed to their chemical reactivity potentials evaluated by DFT and their biological activity determined by MIC methods . The radical scavenger activity of thiazolidin-4-ones derived from pyridine has also been reported, indicating the potential for antioxidant applications .
Scientific Research Applications
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Organic Synthesis and Coordination Chemistry
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Synthesis of Novel Thiazolidine and Azetidinone Derivatives
- Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is used as a reactant to synthesize novel thiazolidine derivatives and azetidinone derivatives . These derivatives have shown antiproliferative activity and inhibitory activity against the proliferation of the MCF-7 breast cancer cell line .
- Results or Outcomes : The synthesized thiazolidine and azetidinone derivatives have shown promising results in inhibiting the proliferation of the MCF-7 breast cancer cell line .
- Pharmaceutical Research
- Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is used in pharmaceutical research for the synthesis of novel thiazolidine derivatives and azetidinone derivatives . These derivatives have shown antiproliferative activity and inhibitory activity against the proliferation of the MCF-7 breast cancer cell line .
- Results or Outcomes : The synthesized thiazolidine and azetidinone derivatives have shown promising results in inhibiting the proliferation of the MCF-7 breast cancer cell line .
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Chemical Synthesis
- Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol is often used in the field of chemical synthesis . It can act as a reactant in various chemical reactions, contributing to the synthesis of a wide range of chemical compounds .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular synthesis being conducted. Typically, this compound would be combined with the appropriate reagents under controlled conditions to produce the desired chemical compound .
- Results or Outcomes : The results or outcomes would also depend on the specific synthesis. In general, the use of this compound in chemical synthesis could lead to the formation of new compounds with potential applications in various fields .
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Material Science
- Application Summary : 4-(4-Pyridinyl)thiazole-2-thiol can be used in the field of material science . It can contribute to the synthesis of materials with unique properties, such as high thermal stability, electrical conductivity, or specific optical properties .
- Methods of Application : The compound is typically used as a starting material or intermediate in the synthesis of these materials. The specific synthesis procedures would depend on the desired material, but would typically involve reaction with appropriate reagents under controlled conditions .
- Results or Outcomes : The synthesized materials could have unique properties that make them suitable for various applications in electronics, optics, or other fields .
properties
IUPAC Name |
4-pyridin-4-yl-3H-1,3-thiazole-2-thione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-10-7(5-12-8)6-1-3-9-4-2-6/h1-5H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEQNUYXXLYRUNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=CSC(=S)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90625403 | |
Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Pyridinyl)thiazole-2-thiol | |
CAS RN |
77168-63-9 | |
Record name | 4-(4-Pyridinyl)-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=77168-63-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(4-Pyridyl)-3H-thiazole-2-thione | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077168639 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90625403 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(Pyridin-4-yl)-1,3-thiazole-2(3H)-thione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.230 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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